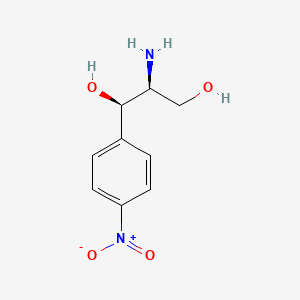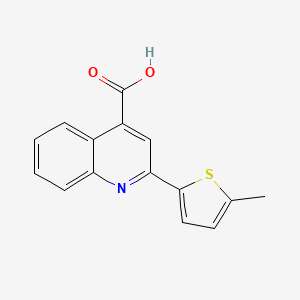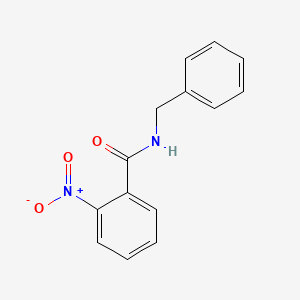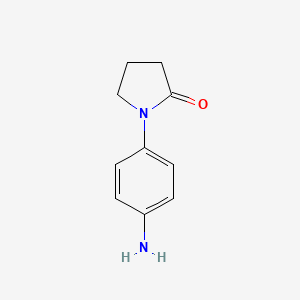
4,6-Dichloro-n-methylpyrimidin-5-amine
概要
説明
4,6-Dichloro-n-methylpyrimidin-5-amine is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals, including anticancer drugs such as dasatinib . The compound is characterized by the presence of two chlorine atoms and a methyl group attached to a pyrimidine ring, which is a heterocyclic aromatic organic structure.
Synthesis Analysis
The synthesis of 4,6-dichloro-2-methylpyrimidine, a closely related compound, has been reported to proceed from acetamidine hydrochloride and dimethyl malonate through cyclization and subsequent chlorination with phosphorus oxychloride . Optimal conditions for the synthesis involve specific ratios of reactants and controlled temperatures to maximize yield. This synthesis pathway highlights the importance of regioselective reactions and careful optimization of reaction conditions in the production of chlorinated pyrimidines.
Molecular Structure Analysis
The molecular structure of related chlorinated pyrimidines has been extensively studied using various analytical techniques, including X-ray crystallography, FT-IR, FT-Raman, and NMR . These studies have provided detailed insights into the geometrical parameters of the molecules, such as bond lengths and angles, as well as the nature of intramolecular and intermolecular interactions, including hydrogen bonding patterns.
Chemical Reactions Analysis
Chlorinated pyrimidines are versatile intermediates that can undergo various chemical reactions. For instance, 5-bromo-2,4-dichloro-6-methylpyrimidine reacts with ammonia to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to yield substituted aminopyrimidines . Additionally, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine has been used to synthesize tetrasubstituted purines, demonstrating the potential for chlorinated pyrimidines to participate in complex synthetic pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyrimidines are influenced by their molecular structure. The presence of electronegative chlorine atoms and other functional groups affects properties such as dipole moment, polarizability, and hyperpolarizability . These properties are crucial for understanding the reactivity and potential applications of the compounds in pharmaceuticals. For example, the electronic properties determined through mulliken population analysis can provide insights into the reactivity of the molecule towards biological targets .
科学的研究の応用
-
Pharmacology
- Application : 4,6-Dichloro-n-methylpyrimidin-5-amine is used in the synthesis of pharmacologically active decorated six-membered diazines . These compounds have a wide range of pharmacological applications .
- Method of Application : The researchers reported the synthesis of 2,4,6-trisubstituted pyrimidines using the commercially available 4,6-dichloro-2-methylthiopyrimidine as a starting material for the sequential substitution under Suzuki conditions .
- Results : These compounds are reported to exhibit a wide range of biological activities including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
-
Pharmaceuticals
- Application : 4,6-Dichloro-n-methylpyrimidin-5-amine is used as an impurity reference material in the pharmaceutical industry . It is specifically used in the production of Moxonidine, an antihypertensive drug .
- Results : The use of this compound as an impurity reference material helps in ensuring the quality and safety of pharmaceutical products .
-
Material Science
- Application : 4,6-Dichloro-n-methylpyrimidin-5-amine is used in the synthesis of [5,6,5]-tricyclic bistetrazole-fused energetic materials .
- Method of Application : The compound is used in a one-step reaction from commercial and inexpensive 4,6-dichloro-5-nitro-pyrimidine .
- Results : The one-step reaction including nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer results in the formation of [5,6,5]-tricyclic bistetrazole-fused energetic materials .
-
Pesticide Synthesis
- Application : 4,6-Dichloro-n-methylpyrimidin-5-amine is used in the synthesis of Azoxystrobin, a pesticide .
- Method of Application : The compound is used in the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .
- Results : The resulting Azoxystrobin is a methoxy acrylate series bactericidal agent, which has good activity against nearly all mycota diseases such as Powdery Mildew, rust, glume blight, net blotch, oidium, rice blast etc .
-
Chemical Synthesis
- Application : 4,6-Dichloro-n-methylpyrimidin-5-amine is used in the synthesis of halopyrimidines .
- Method of Application : The compound is used in regioselective synthetic strategies to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .
- Results : The resulting halopyrimidines have various applications in chemical synthesis .
Safety And Hazards
特性
IUPAC Name |
4,6-dichloro-N-methylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-8-3-4(6)9-2-10-5(3)7/h2,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFYPDKDZRLLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989674 | |
| Record name | 4,6-Dichloro-N-methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-n-methylpyrimidin-5-amine | |
CAS RN |
6959-84-8 | |
| Record name | 6959-84-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dichloro-N-methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-N-methylpyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B1331050.png)



![2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1331060.png)

![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)